N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide
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Overview
Description
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxypropanamide moiety is attached using standard amide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and piperidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide
- N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)naphthalene-1-sulfonamide
Uniqueness
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16(29-19-8-4-3-5-9-19)23(28)26-18-12-14-27(15-13-18)22-20-10-6-7-11-21(20)24-17(2)25-22/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGJBLCKAKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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